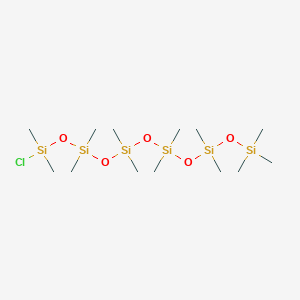
Dodecamethylhexasiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecamethylhexasiloxane can be synthesized through the hydrolysis and condensation of chlorosilanes. One common method involves the reaction of hexamethyldisiloxane with chlorosilanes under controlled conditions. The reaction typically requires an inert atmosphere and the use of a catalyst to facilitate the condensation process .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The production involves the use of specialized equipment to ensure the purity and consistency of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecamethylhexasiloxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions can convert it into lower siloxanes.
Substitution: It can undergo substitution reactions with halogens and other reactive groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxane oligomers.
Reduction: Lower siloxanes.
Substitution: Halogenated siloxanes.
Wissenschaftliche Forschungsanwendungen
Dodecamethylhexasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other siloxane compounds and as a solvent in various chemical reactions.
Biology: Employed in the preparation of biomaterials and as a component in certain biological assays.
Medicine: Utilized in the formulation of medical devices and drug delivery systems.
Wirkmechanismus
The mechanism of action of dodecamethylhexasiloxane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, altering their structure and function. Its hydrophobic nature allows it to penetrate lipid bilayers, making it effective in drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octamethylcyclotetrasiloxane (D4): Another siloxane compound with similar properties but a different molecular structure.
Decamethylcyclopentasiloxane (D5): Similar in structure and properties but with a different ring size.
Hexamethyldisiloxane (HMDS): A smaller siloxane compound with similar chemical properties
Uniqueness
Dodecamethylhexasiloxane is unique due to its higher molecular weight and longer siloxane chain, which confer enhanced stability and hydrophobicity compared to its smaller counterparts. These properties make it particularly useful in applications requiring long-lasting and durable materials .
Eigenschaften
Molekularformel |
C12H36O5Si6 |
|---|---|
Molekulargewicht |
428.92 g/mol |
InChI |
InChI=1S/C12H36O5Si6/c1-18-13-20(5,6)15-22(9,10)17-23(11,12)16-21(7,8)14-19(2,3)4/h1-12H3 |
InChI-Schlüssel |
WGWAYRYQTOXACY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)

![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)


![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)

![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)

![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)

